molecular formula C11H10ClNO B8486770 8-Chloro-3-methoxymethylquinoline

8-Chloro-3-methoxymethylquinoline

Cat. No.: B8486770
M. Wt: 207.65 g/mol
InChI Key: GQPPFYFQPTXOII-UHFFFAOYSA-N
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Description

8-Chloro-3-methoxymethylquinoline is a substituted quinoline derivative characterized by a chlorine atom at the 8-position and a methoxymethyl (-OCH2CH3) group at the 3-position. Quinoline derivatives are renowned for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their aromatic heterocyclic structure, which allows for versatile functionalization . The chlorine atom at position 8 enhances electron-withdrawing properties, while the methoxymethyl group at position 3 introduces steric bulk and moderate electron-donating effects, influencing both reactivity and solubility. This compound is synthesized via multi-step protocols involving halogenation and methoxylation reactions, as detailed in synthetic studies .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

8-chloro-3-(methoxymethyl)quinoline

InChI

InChI=1S/C11H10ClNO/c1-14-7-8-5-9-3-2-4-10(12)11(9)13-6-8/h2-6H,7H2,1H3

InChI Key

GQPPFYFQPTXOII-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C2C(=C1)C=CC=C2Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural and Substituent Differences

Table 1: Structural Comparison of Key Quinoline Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
8-Chloro-3-methoxymethylquinoline Cl (8), -OCH2CH3 (3) C11H10ClNO 193.63 (estimated) Enhanced lipophilicity, moderate polarity
8-Chloro-7-methoxyquinoline Cl (8), -OCH3 (7) C10H8ClNO 193.63 Adjacent substituents, higher polarity
8-Methoxy-3,4,5-trichloroquinoline Cl (3,4,5), -OCH3 (8) C10H6Cl3NO 262.52 High electronegativity, low solubility
3,7-Dichloro-8-methylquinoline Cl (3,7), -CH3 (8) C10H7Cl2N 212.08 Steric hindrance, planar structure
2-Chloro-8-methoxyquinoline-3-carbaldehyde Cl (2), -OCH3 (8), -CHO (3) C11H8ClNO2 221.64 Electrophilic aldehyde functionality

Physicochemical Properties

  • Lipophilicity: The methoxymethyl group in 8-Chloro-3-methoxymethylquinoline increases lipophilicity compared to 8-Chloro-7-methoxyquinoline, which has a smaller methoxy group .
  • Solubility: Trichloro derivatives (e.g., 8-Methoxy-3,4,5-trichloroquinoline) exhibit lower aqueous solubility due to increased molecular weight and halogen content .
  • Reactivity: The aldehyde group in 2-Chloro-8-methoxyquinoline-3-carbaldehyde enables nucleophilic additions, contrasting with the inert methoxymethyl group in the target compound .

Research Findings and Key Insights

  • Electronic Effects : Chlorine at position 8 directs electrophilic substitution to positions 5 and 7, while methoxymethyl at position 3 sterically hinders further functionalization .
  • Thermal Stability: Methoxymethyl-substituted quinolines exhibit higher thermal stability compared to nitro- or aldehyde-containing analogs .

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